N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Description
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety linked to a piperidine ring, which is further substituted with a pyrazole group
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-10-17(21-20-12)22-8-6-14(7-9-22)19-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-5,10-11,14H,6-9H2,1H3,(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSICFEGEFGIBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling of the benzofuran moiety: The benzofuran ring is introduced through a coupling reaction with the piperidine intermediate.
Formation of the carboxamide linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzofuran moieties.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for substitution at the pyrazole ring.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
- N-[1-(4-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
- N-[1-(5-Methyl-1H-pyrazol-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
- N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Uniqueness: The uniqueness of N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the presence of the benzofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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